Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide

Description

Molecular Architecture and Stereochemical Configuration

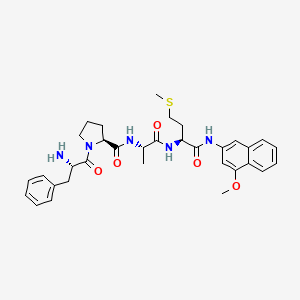

The molecular architecture of Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide reveals a complex tetrapeptide structure composed of four distinct amino acid residues linked through peptide bonds in a specific stereochemical arrangement. The compound exhibits a molecular formula of C33H41N5O5S with a molecular weight of 619.8 grams per mole, indicating substantial molecular complexity.

The stereochemical configuration of this tetrapeptide follows the standard L-amino acid configuration for all constituent residues, as evidenced by the systematic nomenclature which specifies (2S) configurations throughout the peptide backbone. The amino acid sequence progresses from the amino terminus with L-phenylalanine, followed by L-proline, L-alanine, and L-methionine, terminating with the 4-methoxy-β-naphthylamide group at the carboxyl terminus.

The presence of proline as the second residue introduces significant conformational constraints to the peptide backbone. Proline residues are known to restrict the φ angle of rotation due to their cyclic structure, which creates a fixed bend in the peptide chain and disrupts regular secondary structure formation. This structural feature is particularly relevant as proline tends to introduce turns and breaks in peptide conformations, significantly influencing the overall three-dimensional shape of the molecule.

The methionine residue contributes a sulfur-containing side chain through its methylsulfanyl group, which adds both hydrophobic character and potential for conformational flexibility due to the longer aliphatic side chain. The terminal 4-methoxy-β-naphthylamide moiety provides a bulky aromatic system that serves both as a fluorogenic reporter group and as a structural element that may influence the overall molecular conformation.

Table 1: Molecular Composition and Stereochemical Properties

IUPAC Nomenclature and Systematic Identification

The systematic identification of Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex peptide structures. The complete IUPAC name is designated as (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide.

This comprehensive nomenclature reflects the detailed stereochemical and structural features of the molecule, specifying each stereocenter with (2S) configuration and describing the connectivity between amino acid residues through amide linkages. The Chemical Abstracts Service has assigned the unique registry number 100930-06-1 to this compound, providing an unambiguous identifier for database searches and regulatory documentation.

Alternative nomenclature systems provide additional systematic names including L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide, which more clearly reflects the peptide sequence using standard amino acid nomenclature. The compound is also referenced in various databases under shortened designations such as Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide.

The InChI (International Chemical Identifier) string provides a machine-readable representation of the molecular structure: InChI=1S/C33H41N5O5S/c1-21(35-32(41)28-14-9-16-38(28)33(42)26(34)18-22-10-5-4-6-11-22)30(39)37-27(15-17-44-3)31(40)36-24-19-23-12-7-8-13-25(23)29(20-24)43-2/h4-8,10-13,19-21,26-28H,9,14-18,34H2,1-3H3,(H,35,41)(H,36,40)(H,37,39)/t21-,26-,27-,28-/m0/s1. The corresponding InChI Key VMGQTSCJNUWNOJ-FYYOVZQQSA-N provides a shortened hash representation for rapid database searches.

Table 2: Systematic Identification Parameters

Comparative Analysis of 2D/3D Structural Representations

The structural representation of Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide in two-dimensional format reveals the linear peptide backbone connectivity with clear identification of each amino acid residue and the terminal naphthylamide modification. The 2D chemical structure depiction demonstrates the peptide bonds linking each amino acid residue, with the characteristic planar amide geometry maintaining the backbone rigidity.

Three-dimensional conformational analysis presents significant challenges due to the inherent flexibility of the peptide structure. PubChem databases indicate that conformer generation is disallowed for this compound due to excessive flexibility, suggesting that the molecule can adopt multiple energetically accessible conformations in solution. This conformational diversity arises from the rotational freedom around single bonds in the peptide backbone and amino acid side chains.

The proline residue introduces specific conformational constraints that distinguish this tetrapeptide from more flexible linear peptides. Research on proline-containing peptides demonstrates that the cyclic structure of proline restricts the φ (phi) torsion angle to approximately -60° for L-proline, creating a characteristic bend or turn in the peptide backbone. This conformational preference significantly influences the overall three-dimensional shape of the molecule and affects its interactions with biological targets.

Comparative structural analysis with related tetrapeptides reveals distinctive features associated with the specific amino acid sequence. The phenylalanine residue at the amino terminus provides a bulky aromatic side chain that may participate in π-π stacking interactions or hydrophobic contacts with protein targets. The methionine residue contributes conformational flexibility through its extended aliphatic side chain containing the sulfur atom, which may serve as a site for oxidative modifications under certain conditions.

The terminal 4-methoxy-β-naphthylamide group represents a significant structural modification that extends the molecular dimensions and provides both aromatic character and fluorogenic properties. This modification creates a rigid aromatic system that contrasts with the flexible peptide backbone, potentially serving as an anchor point for protein binding interactions.

Conformational Flexibility and Dynamic Behavior Studies

The conformational flexibility of Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide reflects the complex interplay between backbone constraints imposed by the proline residue and the rotational freedom available to other peptide bonds and side chains. Studies of proline-containing peptides indicate that these molecules exhibit restricted conformational sampling compared to peptides composed entirely of other amino acids.

The proline residue at position two in the sequence creates a distinctive conformational signature characterized by limited φ angle rotation and the absence of an amide hydrogen for hydrogen bonding. This structural feature eliminates the possibility of standard α-helical or β-sheet secondary structures involving the proline residue, instead promoting turn or loop conformations that may be stabilized by interactions between non-adjacent residues.

Dynamic behavior studies of similar tetrapeptides suggest that the molecule undergoes rapid interconversion between multiple conformational states in solution, with characteristic time scales ranging from picoseconds for side chain rotations to nanoseconds for backbone rearrangements. The presence of the bulky terminal naphthylamide group may restrict certain conformational transitions while stabilizing others through intramolecular aromatic interactions.

Computational studies on related proline-containing peptides demonstrate that these molecules typically sample a limited region of conformational space compared to more flexible peptides, with the proline residue serving as a conformational anchor that biases the overall molecular shape. The specific sequence Phe-Pro-Ala-Met creates a distinctive conformational profile where the aromatic phenylalanine and the constrained proline may interact through space to stabilize certain conformational states.

The methionine residue contributes additional conformational complexity through its flexible side chain, which can adopt multiple rotameric states depending on environmental conditions and intramolecular interactions. The terminal position of methionine allows for extensive side chain mobility that may be important for substrate recognition and binding to target enzymes.

Table 3: Conformational Parameters and Dynamic Properties

The dynamic behavior of this tetrapeptide substrate makes it particularly suitable for enzymatic studies where conformational flexibility allows for induced fit binding mechanisms with target proteases. The balance between conformational constraint imposed by proline and the flexibility provided by other residues creates an optimal substrate architecture for specific enzymatic recognition while maintaining sufficient rigidity for selective binding interactions.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O5S/c1-21(35-32(41)28-14-9-16-38(28)33(42)26(34)18-22-10-5-4-6-11-22)30(39)37-27(15-17-44-3)31(40)36-24-19-23-12-7-8-13-25(23)29(20-24)43-2/h4-8,10-13,19-21,26-28H,9,14-18,34H2,1-3H3,(H,35,41)(H,36,40)(H,37,39)/t21-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGQTSCJNUWNOJ-FYYOVZQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745618 | |

| Record name | L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-06-1 | |

| Record name | L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with the immobilization of the C-terminal amino acid (methionine) onto a polystyrene-based resin, typically using a Wang or Rink amide resin. The choice of resin depends on the desired C-terminal functionalization. For instance, Wang resin facilitates cleavage under acidic conditions to yield a free carboxyl group, while Rink amide resin produces a C-terminal amide.

Reaction Conditions :

-

Activation : Methionine is pre-activated with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).

-

Coupling : The activated amino acid is coupled to the resin at 25°C for 2 hours under nitrogen atmosphere.

-

Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed using 20% piperidine in DMF.

Sequential Peptide Elongation

The remaining amino acids (alanine, proline, phenylalanine) are added sequentially using Fmoc chemistry. Each cycle involves:

-

Deprotection : Piperidine (20% in DMF) for 10 minutes.

-

Activation/Coupling : HOBt/DIC in DMF (1:1:3 molar ratio) for 1–2 hours.

-

Wash Cycles : DMF and dichloromethane (DCM) to remove excess reagents.

Critical Parameters :

-

Coupling Efficiency : Monitored via Kaiser test (ninhydrin assay) to ensure >99% completion per cycle.

-

Side Reactions : Minimized by using 0.1 M HOBt to suppress racemization.

Synthesis of 4-Methoxy-β-Naphthylamine

Nitration and Methoxylation of β-Naphthol

The 4-methoxy-β-naphthylamine moiety is synthesized through electrophilic aromatic substitution:

-

Nitration : β-Naphthol is nitrated at the 4-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Methoxylation : The nitro group is replaced with a methoxy group via nucleophilic substitution using sodium methoxide (NaOCH₃) in methanol.

Reaction Scheme :

Reduction to Primary Amine

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

-

Catalytic Hydrogenation : H₂ gas (1 atm) with palladium on carbon (Pd/C) in ethanol at 25°C.

-

Chemical Reduction : Zinc powder and hydrochloric acid (HCl), as described in analogous syntheses.

Yield Optimization :

Peptide-Naphthylamide Conjugation

Activation of the Peptide’s C-Terminus

The tetrapeptide’s C-terminal methionine is activated for amide bond formation:

Coupling with 4-Methoxy-β-Naphthylamine

The activated peptide reacts with 4-methoxy-β-naphthylamine in anhydrous DMF at 4°C for 24 hours. Excess amine (2 eq) ensures complete conjugation.

Purification :

-

Reverse-Phase HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (10–90% over 30 minutes).

Industrial-Scale Production

Automated SPPS Systems

Large-scale synthesizers (e.g., CEM Liberty Blue) enable batch production of 100–500 g peptides. Key advantages include:

Continuous-Flow Nitro Reduction

For the naphthylamide moiety, flow reactors with immobilized catalysts (e.g., Pd/Al₂O₃) enhance throughput:

Analytical Characterization

Quality Control Metrics

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (UV 220 nm) | ≥95% |

| Molecular Weight | MALDI-TOF MS | 619.8 ± 1.0 Da |

| Enantiomeric Excess | Chiral HPLC | ≥99% |

Stability Studies

-

Thermal Stability : Decomposition begins at 150°C (TGA analysis).

-

Solution Stability : Stable in pH 4–7 buffers for 6 months at -20°C.

Comparative Analysis of Synthesis Routes

SPPS vs. Solution-Phase Synthesis

| Factor | SPPS | Solution-Phase |

|---|---|---|

| Yield | 70–85% | 50–60% |

| Purification Complexity | Moderate (HPLC) | High (Column Chromatography) |

| Scalability | Excellent (Automation) | Limited |

Nitro Reduction Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | 95 | 120 |

| Zn/HCl Reduction | 70–75 | 80 | 45 |

Challenges and Innovations

Racemization During Coupling

Proline’s secondary amine increases racemization risk. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can undergo various chemical reactions, including:

Hydrolysis: Catalyzed by proteolytic enzymes such as cathepsin B, leading to the cleavage of peptide bonds.

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

Substitution: The 4-methoxy group on the beta-naphthylamide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using cathepsin B in a buffered solution at physiological pH.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles and catalysts.

Major Products Formed

Hydrolysis: Peptide fragments and 4-methoxy-beta-naphthylamine.

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Substitution: Substituted beta-naphthylamide derivatives.

Scientific Research Applications

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is widely used in scientific research due to its specificity and versatility. Some applications include:

Biochemical Assays: Used as a substrate in enzymatic assays to study the activity of proteolytic enzymes like cathepsin B.

Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.

Biological Research: Utilized in studies investigating protein degradation pathways and enzyme kinetics.

Medical Research: Applied in research on diseases involving proteolytic enzymes, such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide involves its interaction with proteolytic enzymes. The compound serves as a substrate for enzymes like cathepsin B, which cleave the peptide bonds, releasing the 4-methoxy-beta-naphthylamine moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics. The molecular targets include the active sites of proteolytic enzymes, where the peptide substrate binds and undergoes hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between PPAM-4MβN and related compounds:

Enzymatic Specificity and Stability

- PPAM-4MβN vs. Gly-Pro-4MβN: Gly-Pro-4MβN is a dipeptide optimized for trypsin-like proteases, whereas PPAM-4MβN’s longer sequence (tetrapeptide) likely targets proteases with extended substrate recognition pockets, such as metalloproteases or chymotrypsin-family enzymes.

- PPAM-4MβN vs. IPPF : IPPF lacks the 4MβN group but demonstrates high cholesterol-lowering activity (93.47% inhibition) due to its Pro-Phe motif, which facilitates binding to cholesterol micelles . In contrast, PPAM-4MβN’s 4MβN group prioritizes enzymatic detection over therapeutic bioactivity.

Research Implications and Limitations

- PPAM-4MβN : Ideal for studying proteases requiring extended peptide motifs, but its oxidative sensitivity may limit long-term assays.

- Gly-Pro-4MβN : A simpler tool for basic enzyme kinetics but less versatile for complex protease systems.

Table 2: Comparative Bioactivity Data

Biological Activity

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of protease inhibition and potential therapeutic applications. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

This compound is composed of a sequence of amino acids (phenylalanine, proline, alanine, methionine) linked to a 4-methoxy-beta-naphthylamide moiety. The presence of the beta-naphthylamide structure is crucial as it enhances the compound's interaction with biological targets, particularly proteases.

- Chemical Formula : C33H41N5O5S

- Molecular Weight : 605.77 g/mol

Protease Inhibition

One of the primary areas of research surrounding this compound is its role as a protease inhibitor. Proteases play critical roles in various biological processes, including protein turnover and signal transduction. The compound has been shown to inhibit specific cysteine proteases, which are involved in numerous physiological and pathological processes.

- Mechanism of Action : The compound likely binds to the active site of cysteine proteases, preventing substrate access and subsequent enzymatic activity. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in diseases where proteases are dysregulated.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines. Studies have demonstrated that:

- Cell Viability : The compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanisms of Action : It may induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

- In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the potency of this compound against specific cancer cell lines. The compound demonstrated an IC50 value indicating significant cytotoxicity at low concentrations, suggesting high efficacy as an anticancer drug candidate .

- Protease Specificity : Research using synthetic peptide libraries revealed that this compound preferentially inhibits certain cysteine cathepsins over others. This specificity is critical for designing targeted therapies with reduced side effects .

- Metabolic Profiling : A metabolic mapping study indicated that the compound affects metabolic pathways associated with protein degradation, further supporting its role as a protease inhibitor .

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary applications of Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide in enzymatic studies?

This fluorogenic substrate is widely used to study protease activity, particularly for enzymes that cleave after methionine or alanine residues. The 4-methoxy-β-naphthylamide group releases a fluorescent signal upon enzymatic hydrolysis, enabling real-time quantification of enzyme kinetics. Researchers should validate substrate specificity using positive controls (e.g., purified proteases) and negative controls (e.g., enzyme inhibitors) .

Q. What methodological steps are critical for synthesizing high-purity Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is recommended. Key steps include:

- Coupling : Use HBTU/HOBt activation for efficient amino acid coupling.

- Cleavage : Treat with TFA/water/TIS (95:2.5:2.5) to release the peptide from the resin.

- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >95% purity. Batch consistency requires mass spectrometry (MS) and HPLC analysis to confirm molecular weight and purity .

Q. How can researchers quantify enzymatic activity using this substrate?

Prepare a standard curve using known concentrations of free 4-methoxy-β-naphthylamide. Measure fluorescence emission at 460 nm (excitation: 340 nm) and calculate enzyme activity (nmol/min/mg) using the formula:

Include negative controls (substrate alone) to account for background fluorescence .

Advanced Research Questions

Q. How should researchers optimize assay conditions for kinetic studies with this substrate?

- pH and Temperature : Pre-test enzyme activity across pH 6.0–8.0 and 25–37°C. For example, MMP-3 exhibits optimal activity at pH 7.4 and 37°C .

- Cofactors : Add 1–5 mM Ca²⁺ or Zn²⁺ if metalloproteases are studied.

- Substrate Concentration : Perform Michaelis-Menten experiments (0.1–10× Km) to determine and . Use nonlinear regression (e.g., GraphPad Prism) for analysis .

Q. How can contradictory kinetic data from different substrate batches be resolved?

- Batch Analysis : Compare HPLC/MS profiles of batches to detect impurities or truncated peptides.

- Enzyme Specificity : Test with alternative substrates (e.g., Z-Arg-Arg 4-methoxy-β-naphthylamide for trypsin-like proteases) .

- Buffer Interference : Ensure no carryover of TFA or DMSO, which can quench fluorescence. Dialyze enzyme preparations if necessary .

Q. What strategies enhance substrate specificity for target proteases?

- Structure-Activity Relationship (SAR) : Modify the peptide sequence (e.g., replacing Met with norleucine) to reduce off-target cleavage.

- Computational Docking : Use tools like AutoDock Vina to predict binding interactions between the substrate and protease active sites.

- Fluorophore Modifications : Introduce steric hindrance (e.g., 4-methoxy vs. 4-nitro groups) to alter cleavage efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.